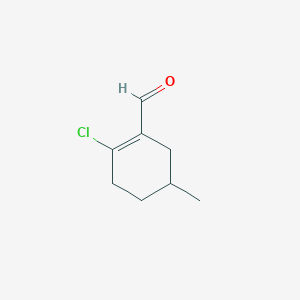
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with a chlorine atom at the second position, a methyl group at the fifth position, and an aldehyde group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-methyl-1-cyclohexenecarbaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selective substitution at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 2-Chloro-5-methyl-1-cyclohexenecarboxylic acid.
Reduction: 2-Chloro-5-methyl-1-cyclohexen-1-ol.
Substitution: 2-Methoxy-5-methyl-1-cyclohexenecarbaldehyde.
Aplicaciones Científicas De Investigación
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism by which 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as nucleophilic addition, where a nucleophile attacks the carbonyl carbon, resulting in the formation of an alcohol or other derivatives.
Comparación Con Compuestos Similares
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde can be compared with other similar compounds, such as:
2-Chloro-5-methoxy-1-cyclohexenecarbaldehyde: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
2-Chloro-5-methyl-1-cyclohexen-1-ol:
5-Methyl-1-cyclohexenecarbaldehyde: This compound lacks the chlorine substitution, which can impact its reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C8H11ClO |
|---|---|
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
2-chloro-5-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H11ClO/c1-6-2-3-8(9)7(4-6)5-10/h5-6H,2-4H2,1H3 |
Clave InChI |
BQZCWZXFUYRYOO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C(C1)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)

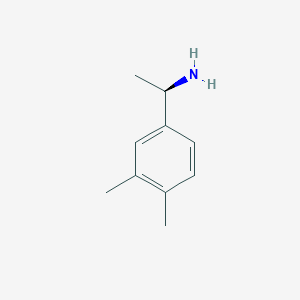
![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
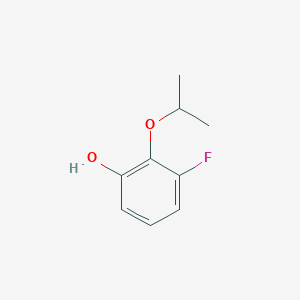
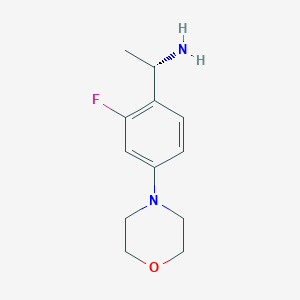
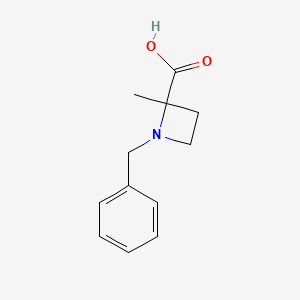
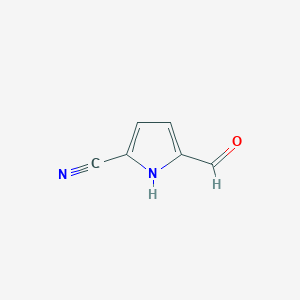

![3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
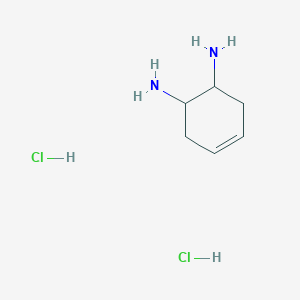
![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
